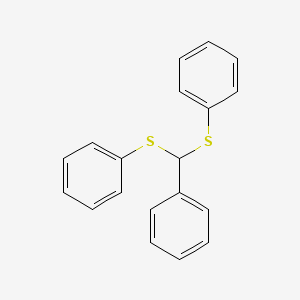

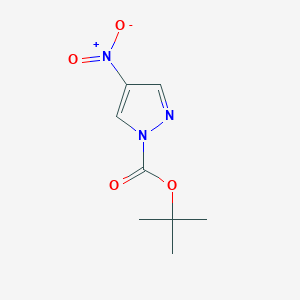

![molecular formula C15H12ClN3S B2453244 4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione CAS No. 440334-22-5](/img/structure/B2453244.png)

4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[(3-Chlorobenzyl)amino]quinazoline-2(1H)-thione” is a chemical compound with the molecular formula C15H12ClN3S . It belongs to the class of quinazolines, which are nitrogen-containing heterocyclic compounds .

Synthesis Analysis

Quinazolines can be synthesized from their precursor 3-phenyl-quinazoline-2,4(1H,3H)-dithione . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals, providing new entries into pharmaceutical ingredients of continuously increasing complexity .Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .Chemical Reactions Analysis

Quinazoline 3-oxides represent valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds of biological importance . Yin et al. studied the [3 + 2] cycloaddition reaction between the quinazoline 3-oxides and various alkene derivatives .Scientific Research Applications

Antimicrobial, Analgesic, and Anti-inflammatory Applications

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives and evaluated them for these biological activities. Among the synthesized compounds, some showed significant activity against microbes, while others demonstrated good profiles in alleviating pain and reducing inflammation. This research underscores the potential of quinazoline derivatives in developing new antimicrobial, analgesic, and anti-inflammatory agents with fewer side effects (Dash, Dash, Laloo, & Medhi, 2017).

Antitumor Activity

Another pivotal application of quinazoline derivatives is in cancer therapy. Dash et al. (2017) also explored the antitumor properties of new isomeric series of quinazoline-4-one/4-thione derivatives. Their study revealed that certain compounds exhibited significant antitumor activity, indicating the essential role of the amino group and urea/thiourea group in the phenyl hydrazine ring for antitumor activity. These findings suggest that quinazoline derivatives could serve as potential resources for discovering new anticancer agents with common quinazoline pharmacophores (Dash, Dash, Laloo, & Chakraborty, 2017).

CNS Depressant and Anticonvulsant Activities

Quinazoline derivatives have also been evaluated for their central nervous system (CNS) depressant and anticonvulsant activities. Research conducted by Dash et al. (2016) synthesized quinazoline-4-one/4-thione derivatives and assessed their efficacy in these areas. The study found that certain derivatives exhibited good CNS depressant activity and showed protection against seizures induced in models, highlighting the potential of quinazoline derivatives in developing new drugs for CNS-related disorders (Dash, Dash, & Laloo, 2016).

Synthesis and Chemical Properties

Quinazoline derivatives are also studied for their synthesis and chemical properties, contributing to the development of new synthetic methodologies. For instance, Keivanloo et al. (2018) reported a one-pot synthetic approach for constructing a thiazolo[3,2-a]benzimidazole-linked quinazoline scaffold, demonstrating an efficient and successful synthesis method with good to high yields. This research provides valuable insights into the synthesis of complex quinazoline derivatives, which can be useful in various scientific applications (Keivanloo, Soozani, Bakherad, & Amin, 2018).

Mechanism of Action

Target of Action

The compound 4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione, also known as 4-((3-chlorobenzyl)amino)quinazoline-2(1H)-thione or Oprea1_796534, is a derivative of quinazoline, a heterocyclic compound . Quinazoline derivatives have been found to have broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities . .

Mode of Action

Quinazoline derivatives are known to interact with various body targets to exert their effects

Biochemical Pathways

Quinazoline derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Result of Action

Quinazoline derivatives are known to have various effects at the molecular and cellular level due to their broad range of biological activities .

Future Directions

Quinazoline derivatives have attracted significant interest due to their wide range of biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics . This suggests that “4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione” and similar compounds may have potential for future research and drug development.

properties

IUPAC Name |

4-[(3-chlorophenyl)methylamino]-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c16-11-5-3-4-10(8-11)9-17-14-12-6-1-2-7-13(12)18-15(20)19-14/h1-8H,9H2,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVZNFRYSGLKBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-5-(4-fluorophenyl)-4-(4-isopropoxybenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2453166.png)

![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2453170.png)

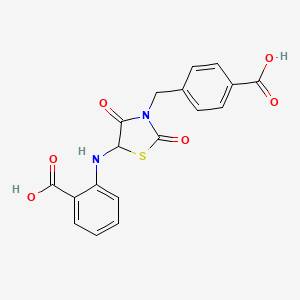

![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2453175.png)

![Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2453177.png)

![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2453179.png)

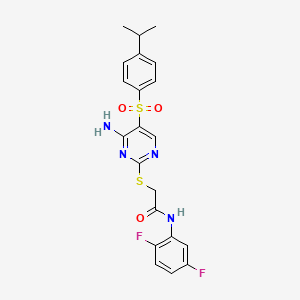

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2453181.png)

![2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2453182.png)